molecular formula C14H11F3O B14282239 1,1'-Biphenyl, 4'-methoxy-2-(trifluoromethyl)- CAS No. 122801-59-6

1,1'-Biphenyl, 4'-methoxy-2-(trifluoromethyl)-

Cat. No.: B14282239
CAS No.: 122801-59-6
M. Wt: 252.23 g/mol
InChI Key: XOPKZGICZXMGBC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is an organic compound with the molecular formula C14H11F3O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For example, 4-bromo-2-(trifluoromethyl)anisole can be coupled with phenylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4’-methoxy-2-(trifluoromethyl)benzophenone.

    Reduction: Formation of 4’-methoxy-2-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

122801-59-6

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1-methoxy-4-[2-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H11F3O/c1-18-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15,16)17/h2-9H,1H3

InChI Key

XOPKZGICZXMGBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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